N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide
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Overview
Description
N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, a hydroxy group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with a trifluoromethyl group. This can be achieved through a Diels-Alder reaction between a suitable diene and a trifluoromethyl-substituted dienophile.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of the Prop-2-enamide Moiety: The final step involves the attachment of the prop-2-enamide group. This can be done through an amidation reaction, where the cyclohexyl intermediate is reacted with acryloyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted cyclohexyl derivatives
Scientific Research Applications
Chemistry
In chemistry, N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to these targets through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}acetamide
- N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}but-2-enamide
Uniqueness
Compared to similar compounds, N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide offers a unique combination of structural features that can be exploited for specific applications. The presence of the prop-2-enamide group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Properties
IUPAC Name |
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c1-2-9(16)15-7-10(17)5-3-4-8(6-10)11(12,13)14/h2,8,17H,1,3-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACZDKPYOLRERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCCC(C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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